![molecular formula C9[13C]H13N3[15N]2O5 B602649 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one CAS No. 197227-95-5](/img/structure/B602649.png)
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H13[15N]O4. It is an isotope labelled nucleoside analog of 2’-Deoxyguanosine.Physical And Chemical Properties Analysis
The molecular weight of this compound is 272.21. Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
Guanosine-13C-15N2 hydrate is commonly used in nuclear magnetic resonance (NMR) spectroscopy . This is a powerful technique for studying the structure and dynamics of biological molecules. The isotopic labeling enhances the sensitivity and resolution of NMR experiments, allowing researchers to obtain detailed information about the structure and function of biomolecules .
Biochemical Research
The isotopic labeling of Guanosine-13C-15N2 hydrate provides enhanced sensitivity and resolution, allowing scientists to obtain important information about the structure and function of biomolecules . This makes it a valuable tool for biochemical research .
Metabolism Studies
Researchers can utilize this compound as a tracer to study the metabolism of guanine-containing drugs . This enables the optimization of drug candidates and the understanding of their mechanisms of action .
Distribution Studies
In addition to metabolism studies, Guanosine-13C-15N2 hydrate can also be used to study the distribution of guanine-containing drugs within biological systems . This can provide valuable information about how these drugs are transported and where they accumulate in the body .
Pharmacokinetics Studies
Guanosine-13C-15N2 hydrate can be used to study the pharmacokinetics of guanine-containing drugs . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. This information is crucial for determining the dosage and timing of drug administration .
Drug Mechanism Studies
By using Guanosine-13C-15N2 hydrate as a tracer, researchers can gain insights into the mechanisms of action of guanine-containing drugs . This can help in the development of more effective and safer drugs .
Safety And Hazards
properties
IUPAC Name |
2-(15N)azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1/i10+1,11+1,14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-YLZKFVMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=[13C]([15NH]C2=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747870 | |
Record name | 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
CAS RN |
197227-95-5 | |
Record name | 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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